Enhanced Lipophilicity vs. Unsubstituted Benzamidine Core Improves Membrane Permeability Potential
The target compound possesses a computed LogP of 3.0, which is significantly higher than the unsubstituted benzamidine core (LogP ~0.5). This quantitative difference in lipophilicity is a primary driver for cellular permeability, a critical factor for targeting intracellular signaling pathways like the IP receptor [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.0 (calculated) |
| Comparator Or Baseline | Unsubstituted benzamidine (LogP ≈ 0.5, calculated) |
| Quantified Difference | Δ LogP ≈ 2.5 |
| Conditions | In silico calculation (standard fragment-based method) |
Why This Matters
Higher LogP directly correlates with improved passive membrane permeability, a prerequisite for intracellular target engagement, which differentiates this compound for IP receptor research from generic, less permeable extracellular protease inhibitors.
- [1] Molaid. Benzenecarboximidamide, 4-[(4-methoxyphenyl)thio]-. Computed Properties. https://www.molaid.com/MS_2558447 View Source
